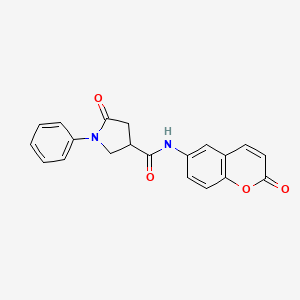

5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide

Description

5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidone (5-membered lactam) core substituted with a phenyl group at position 1 and a coumarin (2-oxo-2H-chromen-6-yl) moiety linked via an amide bond at position 3. The coumarin moiety introduces fluorescence properties, which may be leveraged in biochemical assays or imaging studies.

Properties

IUPAC Name |

5-oxo-N-(2-oxochromen-6-yl)-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)16-4-2-1-3-5-16)20(25)21-15-7-8-17-13(10-15)6-9-19(24)26-17/h1-10,14H,11-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYQHFUQSGHSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromene-6-carboxylic acid with 1-phenylpyrrolidine-3-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two pyridine-based carboxamide analogs from the provided evidence:

Key Observations:

Core Heterocycle: The target compound’s pyrrolidone core (5-membered lactam) contrasts with the pyridine rings in the analogs.

Substituent Diversity :

- The target lacks halogens but incorporates a coumarin group, which confers fluorescence and electron-rich properties.

- Both analogs feature halogen atoms (Cl, F), which enhance lipophilicity and metabolic stability but may increase toxicity risks .

- The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism, while the methoxy group in ’s compound enhances solubility via polarity .

Molecular Weight : The target’s lower molecular weight (~348 g/mol vs. 403–463 g/mol) suggests better compliance with Lipinski’s "Rule of Five" for drug-likeness.

Hypothetical Research Implications

- Fluorescence Applications: The coumarin moiety in the target may enable its use as a fluorescent probe, unlike the non-fluorescent analogs.

- Enzyme Inhibition : The pyrrolidone scaffold could mimic transition states in protease or kinase inhibition, whereas pyridine-based analogs might target nucleotide-binding domains (e.g., kinases) due to their planar geometry.

Biological Activity

5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent modifications to introduce the chromene moiety. The synthetic pathway often employs standard organic reactions such as condensation and cyclization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, which include compounds similar to this compound. In vitro assays have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells.

In these studies, the compound's efficacy was compared with standard chemotherapeutics like cisplatin, showing promising results in reducing cell viability.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against multidrug-resistant strains. The compound has exhibited activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

These findings suggest that while the compound shows limited effectiveness against certain Gram-negative bacteria, it remains a candidate for further development targeting resistant strains.

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives, including the target compound, in both anticancer and antimicrobial assays. The results indicated that modifications to the phenyl ring significantly influenced biological activity, with specific substitutions enhancing potency against cancer cells while maintaining selectivity towards non-cancerous cells.

Study Overview

In a comparative study using various derivatives:

- Compound Variants : Different substituents on the pyrrolidine and chromene rings were tested.

- Results :

- Compounds with electron-withdrawing groups showed increased cytotoxicity.

- Some derivatives demonstrated a selective inhibition profile against cancer cells compared to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.